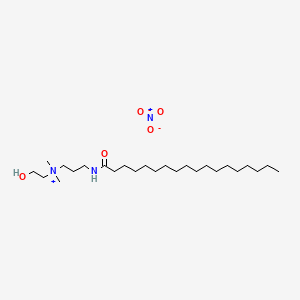

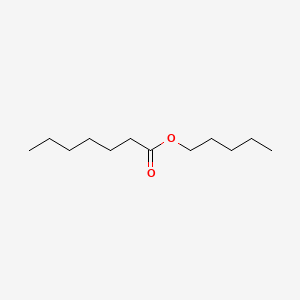

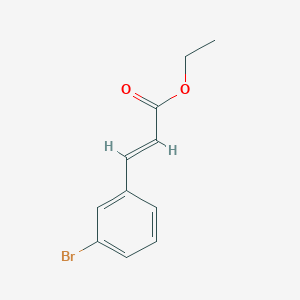

Ethyl 3-(3-bromophenyl)acrylate

Descripción general

Descripción

Ethyl 3-(3-bromophenyl)acrylate is a chemical compound that belongs to the class of acrylate esters. It is widely used in scientific research as a starting material for the synthesis of various chemical compounds. Ethyl 3-(3-bromophenyl)acrylate is a versatile compound that has a wide range of applications in different fields of science, including organic chemistry, medicinal chemistry, and material science.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Ethyl 3-(3-bromophenyl)acrylate is a monomer that can be polymerized to form polyacrylates. These polymers are known for their high glass transition temperatures, mechanical properties, and thermal stability . They are used in the production of plastics, resins, and fibers for various applications, including packaging, textiles, and durable goods.

Bio-based Material Development

This compound is also significant in the development of bio-based materials. It can be synthesized from renewable resources, contributing to the creation of sustainable and eco-friendly polymers . These materials are crucial for reducing reliance on fossil fuels and minimizing environmental impact.

Coatings and Adhesives

Due to its excellent adhesive properties and clarity, Ethyl 3-(3-bromophenyl)acrylate is used in coatings and adhesives. It’s particularly useful in applications requiring transparency and strong bonding, such as in paints, sealants, and varnishes .

Biomedical Applications

In the biomedical field, this acrylate finds applications in the creation of contact lenses and bone cements. Its polymers offer the necessary flexibility, toughness, and compatibility with biological tissues .

Cosmetic Industry

The compound is utilized in the cosmetic industry as well. It forms part of the formulation for nail polishes and other cosmetic products, providing the desired aesthetic properties like glossiness and resistance to chipping .

Electronics

Ethyl 3-(3-bromophenyl)acrylate-based polymers are used in the electronics industry for manufacturing components that require high thermal stability and insulation properties. They are found in insulators, connectors, and enclosures .

Environmental Remediation

Research is exploring the use of this acrylate in environmental remediation. Its ability to form polymers that can absorb pollutants makes it a candidate for water treatment and purification systems .

Advanced Material Science

Lastly, in advanced material science, Ethyl 3-(3-bromophenyl)acrylate contributes to the development of new materials with unique properties, such as enhanced strength, flexibility, or resistance to extreme temperatures and chemicals .

Propiedades

IUPAC Name |

ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-bromophenyl)acrylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.